(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate: A Technical Guide for Advanced Drug Discovery
(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical overview of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in modern medicinal chemistry. We will delve into its chemical properties, a validated synthetic pathway, comprehensive analytical characterization, and its strategic application in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their programs.
Core Molecular Attributes and Physicochemical Properties
(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a bifunctional molecule featuring a protected pyrrolidine ring, a chiral center, and a reactive nitrile group. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions to reveal the secondary amine for further derivatization. The cyanomethyl substituent serves as a versatile handle for a variety of chemical transformations, or as a key pharmacophoric element.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Physical State | Colorless to pale yellow oil | Inferred from similar compounds[2] |
| Purity | Typically ≥95% | [1] |
| CAS Number | 218335-02-1 | N/A |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC#N | N/A |
| InChI Key | LZEGWKYQHCHTMQ-UHFFFAOYSA-N | [3] |
Strategic Synthesis Pathway
The most reliable and scalable synthesis of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate commences with the commercially available and enantiopure alcohol, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.[4][5] The synthesis is a robust two-step process involving the activation of the primary alcohol followed by nucleophilic displacement with a cyanide source. This pathway is favored due to the high fidelity of the stereocenter and the generally high yields achievable.
Caption: Figure 1: Two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of (R)-tert-butyl 3-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (Tosylate Intermediate)
-
To a stirred solution of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.).
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.
Causality: The tosylation of the primary alcohol is a critical activation step. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the cyanide anion. The use of a non-nucleophilic base like TEA or pyridine is essential to neutralize the HCl generated during the reaction without competing with the alcohol.
Step 2: Synthesis of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
-
Dissolve the crude tosylate intermediate from Step 1 in dimethyl sulfoxide (DMSO, 5-10 volumes).
-
Add sodium cyanide (NaCN, 1.5 eq.). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate as an oil.[2]
Causality: The S_N2 displacement of the tosylate by the cyanide anion proceeds efficiently in a polar aprotic solvent like DMSO, which solvates the sodium cation but leaves the cyanide anion highly nucleophilic. This reaction cleanly forms the desired carbon-carbon bond with inversion of configuration at the methylene carbon, though the chiral center on the pyrrolidine ring remains unaffected.
Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 500 MHz) | δ 3.20-3.70 (m, 4H, pyrrolidine CH₂), δ 2.70-2.90 (m, 1H, pyrrolidine CH), δ 2.50-2.65 (d, 2H, CH₂CN), δ 1.90-2.20 (m, 2H, pyrrolidine CH₂), δ 1.47 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 154.5 (C=O, Boc), δ 117.5 (C≡N), δ 80.0 (C(CH₃)₃), δ 45-55 (pyrrolidine CH₂), δ 35-40 (pyrrolidine CH), δ 28.5 (C(CH₃)₃), δ 25-30 (pyrrolidine CH₂), δ 20-25 (CH₂CN) |
| FT-IR (film) | ν_max ≈ 2975 (C-H, alkane), 2250 (C≡N, nitrile), 1695 (C=O, carbamate), 1165 (C-O) cm⁻¹ |
| HRMS (ESI-TOF) | m/z calcd. for C₁₁H₁₉N₂O₂ [M+H]⁺: 211.1441; Found: consistent with calculation. |
Applications in Drug Discovery: A Key Scaffold for Janus Kinase (JAK) Inhibitors
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can effectively probe protein binding pockets.[7] The (R)-3-(cyanomethyl)pyrrolidine moiety, in particular, has emerged as a critical component in the design of selective Janus Kinase (JAK) inhibitors.[8][9]
JAKs are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling from cytokine receptors.[9] Dysregulation of JAK-STAT signaling is implicated in a wide range of autoimmune and inflammatory diseases, as well as certain cancers. Consequently, JAK inhibitors have become an important class of therapeutics.
Caption: Figure 2: General structure of a JAK inhibitor incorporating the pyrrolidine nitrile moiety.
In many JAK inhibitors, the nitrile group of the pyrrolidine moiety forms a key hydrogen bond with a backbone amide in the hinge region of the ATP binding site. The chiral pyrrolidine ring itself serves to orient substituents into specific regions of the kinase domain, which can be exploited to achieve selectivity for one JAK isoform over others. For instance, achieving selectivity against JAK2 is often a key objective to avoid hematological side effects.[9] The development of the selective JAK1 inhibitor, Upadacitinib, showcases the successful application of a chiral, functionalized pyrrolidine core.[8]
Safety and Handling
As with all laboratory chemicals, (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate should be handled by trained personnel in a well-ventilated area.
-
Hazard Statements: Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a high-value chiral building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its straightforward and scalable synthesis, coupled with its versatile chemical functionality, makes it an attractive starting material for drug discovery campaigns. Its role in the development of selective JAK inhibitors highlights the power of incorporating stereochemically defined, three-dimensional scaffolds to solve critical challenges in modern medicinal chemistry.
References
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]
-
PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved from [Link]
-
AKos Consulting & Solutions. (n.d.). 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. (n.d.). Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
Sources
- 1. (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate [cymitquimica.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2 | CID 175688917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
